molecular formula C9H5FN2 B13473885 4-ethynyl-7-fluoro-1H-indazole

4-ethynyl-7-fluoro-1H-indazole

Katalognummer: B13473885
Molekulargewicht: 160.15 g/mol
InChI-Schlüssel: AHKQDVBXXZNIFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethynyl-7-fluoro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various scientific research fields. The presence of both ethynyl and fluoro substituents in this compound makes it a unique and valuable molecule for further study and application.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-7-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indazole compound . Another method involves the use of aryne chemistry, which allows for the transformation of readily synthesized acyl hydrazides into 2-hydrazobenzophenones, which can then be converted into 1H- and 2H-indazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethynyl-7-fluoro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Ethynyl-7-fluoro-1H-indazole is unique due to the presence of both ethynyl and fluoro substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for various applications in research and industry.

Eigenschaften

Molekularformel

C9H5FN2

Molekulargewicht

160.15 g/mol

IUPAC-Name

4-ethynyl-7-fluoro-1H-indazole

InChI

InChI=1S/C9H5FN2/c1-2-6-3-4-8(10)9-7(6)5-11-12-9/h1,3-5H,(H,11,12)

InChI-Schlüssel

AHKQDVBXXZNIFR-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=C2C=NNC2=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.